molecular formula C5H12O6S2 B13019496 Pentane-1,5-disulfonic Acid

Pentane-1,5-disulfonic Acid

Cat. No.: B13019496
M. Wt: 232.3 g/mol
InChI Key: WAIFNKJFSAECAT-UHFFFAOYSA-N
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Description

Pentane-1,5-disulfonic Acid, with the molecular formula C5H12O6S2, is a biochemical intermediate of interest in several research fields . As an aliphatic disulfonic acid, it serves as a flexible building block in organic synthesis. The compound is structurally characterized by a pentane chain terminated with sulfonic acid groups, which can be further functionalized into derivatives like sulfonamides or sulfonate esters for specialized applications . One of its key research applications is in analytical chemistry, where its disodium salt derivative is utilized in reverse-phase (RP) HPLC and UPLC methods for the analysis and purification of chemical compounds . Researchers value this aliphatic disulfonate for its potential as a divalent counterion and for its use in the development of specialized polymers and materials . The compound is also related to glutaraldehyde bis(sodium bisulfite), which finds use in various laboratory processes . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O6S2

Molecular Weight

232.3 g/mol

IUPAC Name

pentane-1,5-disulfonic acid

InChI

InChI=1S/C5H12O6S2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H,6,7,8)(H,9,10,11)

InChI Key

WAIFNKJFSAECAT-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)O)CCS(=O)(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization of Pentane 1,5 Disulfonic Acid

Transformations of Sulfonic Acid Groups

The sulfonic acid (-SO₃H) moieties are the primary centers of reactivity in pentane-1,5-disulfonic acid. They are strongly acidic and can undergo a variety of transformations typical of this functional group.

The sulfonic acid groups of this compound can be converted into more reactive intermediates, such as sulfonyl chlorides, which are then susceptible to nucleophilic attack. google.com This two-step process is a common strategy for synthesizing sulfonamides and sulfonic acid esters. smolecule.comorganic-chemistry.org

The general pathway involves first converting the disulfonic acid into pentane-1,5-disulfonyl chloride, for example, by reacting it with phosphorus pentachloride (PCl₅). google.com The resulting disulfonyl chloride is a highly reactive intermediate that readily engages with nucleophiles.

Sulfonamide Formation: Pentane-1,5-disulfonyl chloride reacts with primary or secondary amines to yield the corresponding disulfonamides. researchgate.net For instance, its reaction with tetramethylene diamine can produce a polysulfonamide, poly-N,N'-tetramethylene-1,5-pentane-bis-sulfonamide. google.com These reactions often require a base to neutralize the HCl byproduct. acs.org One-pot syntheses have been developed where sulfonyl chlorides are generated in situ from sulfur compounds and immediately reacted with amines to form sulfonamides in high yields. researchgate.net

Ester Formation (Esterification): Similarly, reaction of the disulfonyl chloride with alcohols or phenols in the presence of a base leads to the formation of disulfonic acid esters (disulfonates). organic-chemistry.org These esterification reactions are crucial for creating derivatives with tailored properties. organic-chemistry.org An example of a complex ester derivative is 3-carbamoyl-3-cyano-pentane-1,5-disulfonic acid diphenyl ester. sigmaaldrich.com

Table 1: Nucleophilic Substitution Reactions of this compound Derivatives This table is interactive. Users can sort and filter the data.

Derivative Reagent Product Type Example Product Reference
Pentane-1,5-disulfonyl chloride Amine (e.g., Tetramethylene diamine) Disulfonamide Poly-N,N'-tetramethylene-1,5-pentane-bis-sulfonamide google.com
Pentane-1,5-disulfonyl chloride Alcohol/Phenol Disulfonic Acid Ester 3-carbamoyl-3-cyano-pentane-1,5-disulfonic acid diphenyl ester sigmaaldrich.com

The sulfonic acid groups can be reduced to yield the corresponding alcohol functional groups. The reduction of both sulfonic acid moieties in this compound results in the formation of pentane-1,5-diol. smolecule.com This transformation requires the use of potent reducing agents, such as lithium aluminum hydride (LiAlH₄), and must be carried out under anhydrous conditions. smolecule.com The resulting pentane-1,5-diol is a valuable chemical intermediate used in the plastics industry, particularly for producing polyesters. google.com

While sulfonic acids represent a high oxidation state for sulfur, they can be converted to other sulfonyl compounds, most notably sulfonyl halides. The conversion of this compound to pentane-1,5-disulfonyl chloride via reaction with reagents like phosphorus pentachloride is a key transformation. google.com This process is technically an oxidation at the sulfur center if viewed from the perspective of the starting dithiol, which is oxidized to the disulfonic acid and then converted. google.com For example, pentamethylene dithiol can be oxidized with hydrogen peroxide in glacial acetic acid to produce pentamethylene disulfonic acid in high yield. google.com This disulfonic acid can then be readily converted to the bis-sulfonyl chloride. google.com

Reactions Involving the Pentane (B18724) Carbon Chain

The aliphatic pentane chain connecting the two sulfonic acid groups is generally less reactive than the functional groups themselves. Under standard conditions for derivatizing the sulfonic acid groups, the saturated carbon chain remains inert. However, under specific and more vigorous reaction conditions, such as those involving free radicals, derivatization of the pentane backbone is conceivable, though not commonly reported for this specific compound. Research on related molecules shows that functional groups can be introduced onto alkane chains, but this often requires specialized catalysts or reaction conditions that can overcome the high activation energy of C-H bonds.

Formation and Characterization of this compound Salts

As a strong acid, this compound readily reacts with bases to form salts. The neutralization reaction with an appropriate base, such as sodium carbonate or sodium hydroxide, yields the corresponding disulfonate salt. google.coms3waas.gov.in For example, reacting the acid with sodium carbonate would produce pentane-1,5-disulfonate disodium (B8443419) salt and release water and carbon dioxide. google.com

These salts are typically water-soluble, crystalline solids. sigmaaldrich.com Characterization of the resulting salts is performed using standard analytical techniques. For the related compound pentane-1-sulfonic acid sodium salt, characterization data includes its pH in solution (5.5-7.5 for a 100 g/L solution), which indicates the salt of a strong acid and strong base. merckmillipore.com Infrared (IR) spectroscopy is used to confirm the identity of the functional groups, and its purity can be determined by acidimetric titration. sigmaaldrich.com HPLC analysis is also used, particularly in the context of its application as an ion-pairing reagent. sielc.com

Table 2: Properties of a Related Sulfonate Salt (Pentane-1-sulfonic acid sodium salt) This table is interactive. Users can sort and filter the data.

Property Value Conditions Reference
Assay ≥99% Acidimetric Titration sigmaaldrich.com
pH 5.5 - 7.5 20 °C, 100 g/L in H₂O merckmillipore.com
Loss on Drying ≤2% 120°C, 4h, vacuum sigmaaldrich.com
Bulk Density 390 kg/m³ N/A sigmaaldrich.com
Storage Temperature 15-25°C N/A merckmillipore.com

Advanced Derivatization for Specialized Research Applications

The bifunctional nature of this compound makes it a valuable building block for more complex molecular architectures tailored for specific research purposes. Its derivatives are used in areas such as polymer chemistry, catalysis, and materials science.

One example is the use of its ester derivatives in the preparation of catalysts for olefin polymerization. lookchem.com Disulfonic acid ester compounds can act as components in catalyst systems. lookchem.com Another area of application is in the synthesis of macrocyclic compounds. The corresponding disulfonyl chloride can be reacted with other bifunctional molecules in a double coupling reaction to form large ring structures containing sulfonamide linkages, which can serve as ligands for metal-based oxidation catalysts. google.com Furthermore, derivatization of cyclodextrins with agents like 1,5-pentane sultone (a cyclic ester of a hydroxysulfonic acid) can be used to create modified cyclodextrins with specific host-guest properties for use in drug delivery and other applications. google.com

Spectroscopic and Structural Elucidation of Pentane 1,5 Disulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides information about the chemical environment of atomic nuclei. For Pentane-1,5-disulfonic acid, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Due to the symmetrical nature of this compound, its ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the pentane (B18724) chain. docbrown.info The protons on the carbons adjacent to the sulfonyl groups (C1 and C5) would be the most deshielded, appearing furthest downfield. The protons on the next carbons in the chain (C2 and C4) would appear at a slightly higher field, and the protons on the central carbon (C3) would be the most shielded, appearing furthest upfield. The integration of these signals would be in a 2:2:1 ratio, respectively.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Integration
H-1, H-5 Downfield Triplet 4H
H-2, H-4 Mid-field Multiplet 4H

Similar to the ¹H NMR, the ¹³C NMR spectrum of this compound is predicted to display three signals, reflecting the three unique carbon environments in the symmetrical molecule. docbrown.info The carbons directly bonded to the highly electronegative sulfonic acid groups (C-1 and C-5) would be the most deshielded and appear at the lowest field. The central carbon (C-3) would be the most shielded, and the C-2 and C-4 carbons would have an intermediate chemical shift. This pattern of three distinct signals is also observed in the ¹³C NMR spectrum of the parent hydrocarbon, pentane. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1, C-5 Downfield
C-2, C-4 Mid-field

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for elucidating complex spin-spin couplings and connectivities within a molecule. acs.org For this compound, a ¹H-¹H COSY spectrum would show correlations between adjacent protons along the carbon chain, confirming the connectivity. For instance, the protons on C-1 would show a correlation with the protons on C-2, which in turn would show correlations with both C-1 and C-3 protons.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both the ¹H and ¹³C spectra. csic.es These advanced techniques provide a comprehensive and definitive structural analysis, leaving no ambiguity about the arrangement of atoms in the molecule. acs.orgcsic.es

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edu

The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the sulfonic acid group. Key vibrational modes would include:

O-H stretching: A broad and strong absorption band is anticipated in the region of 3200-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the sulfonic acid.

S=O stretching: Strong and distinct absorption bands are expected between 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O double bonds.

S-O stretching: A stretching vibration for the S-O single bond is typically observed in the 900-700 cm⁻¹ range.

C-H stretching: Absorptions due to the C-H stretching vibrations of the pentane backbone would be present in the 3000-2850 cm⁻¹ region. libretexts.org

The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations of the entire molecular framework. msu.edudocbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (sulfonic acid) 3200-2500 Strong, Broad
C-H stretch (alkane) 3000-2850 Medium to Strong
S=O asymmetric stretch 1250-1150 Strong
S=O symmetric stretch 1050-1000 Strong

Note: This table is based on characteristic functional group frequencies as specific experimental data for this compound was not found.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, the symmetric vibrations of the non-polar C-C and C-S bonds in the backbone would be expected to give rise to strong Raman signals. The S=O stretching vibrations would also be Raman active. The combination of IR and Raman spectra provides a comprehensive vibrational analysis, offering a unique molecular fingerprint for the compound. spectroscopyonline.com

X-ray Diffraction Analysis of Pentane-1,5-disulfonate Crystals

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. researchgate.net

As of the latest available data, a specific crystal structure determination for this compound or its simple salts has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related simple alkane disulfonates, such as ethane-1,2-disulfonate (B8448843), can provide valuable insights into the expected structural characteristics of pentane-1,5-disulfonate crystals.

A study on bis[(2,6-diisopropylphenyl)ammonium] ethane-1,2-disulfonate dihydrate revealed detailed crystallographic data for the ethane-1,2-disulfonate anion. researchgate.net In this structure, the anion is situated on a center of inversion, and all potential hydrogen-bond donors and acceptors are involved in forming two-dimensional sheets. researchgate.net Another investigation into a bismuth-ethanedisulfonate metal-organic framework also provided detailed structural information on the ethane-1,2-disulfonate ligand, where it coordinates to the bismuth cation. mdpi.com

Based on these related structures, a hypothetical crystal of a simple salt of pentane-1,5-disulfonate, such as a dialkali metal salt, would be expected to exhibit a highly ordered, three-dimensional lattice. The pentane chain would likely adopt a stable, extended conformation to minimize steric strain. The sulfonate groups at either end of the pentyl chain would be deprotonated, carrying a negative charge, and would participate in strong ionic interactions and hydrogen bonding with the counter-ions and any co-crystallized solvent molecules, such as water.

The key structural parameters that would be determined from an X-ray diffraction analysis include the unit cell dimensions (the lengths of the sides of the basic repeating unit of the crystal and the angles between them), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom within the unit cell. From these, bond lengths, bond angles, and torsion angles can be calculated, providing a complete picture of the molecule's conformation and its interactions with neighboring species in the crystal.

Below is an interactive table presenting the kind of crystallographic data that would be obtained from an X-ray diffraction study of a pentane-1,5-disulfonate crystal, modeled on the data available for ethane-1,2-disulfonate salts. researchgate.net

Hypothetical Crystallographic Data for a Pentane-1,5-disulfonate Salt
ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Volume (V)ų
Z (Molecules per unit cell)Integer value (e.g., 2, 4)
Calculated Density (ρ)g/cm³
Key Bond Lengths (Å)S-O, S-C, C-C
Key Bond Angles (°)O-S-O, O-S-C, S-C-C

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular ion of this compound (C₅H₁₂O₆S₂, molecular weight: 232.27 g/mol ) would be expected at an m/z corresponding to its isotopic composition. High-resolution mass spectrometry would be able to confirm the elemental composition of the molecular ion with high accuracy.

Under tandem mass spectrometry (MS/MS) conditions, the molecular ion is subjected to collision-induced dissociation, leading to characteristic fragmentation. For an alkane disulfonic acid, several fragmentation pathways are plausible:

Loss of SO₃: A common fragmentation pathway for sulfonic acids is the loss of a sulfur trioxide molecule (SO₃, 80 Da). This could occur from one or both ends of the pentane chain.

Cleavage of the C-S bond: Scission of the carbon-sulfur bond would lead to fragments corresponding to the loss of a sulfonate group or the pentyl chain.

Cleavage of C-C bonds: Fragmentation of the pentyl carbon chain would result in a series of smaller fragments.

Loss of H₂O: Dehydration from the sulfonic acid groups is another possible fragmentation pathway.

Desulfonation: In some cases, the complete loss of the sulfonic acid group can be observed. jfe-tec.co.jp

The following interactive table summarizes the potential major fragments that could be observed in the mass spectrum of this compound.

Predicted Mass Spectrometry Fragments for this compound (in Negative Ion Mode, [M-H]⁻ at m/z 231)
Proposed Fragment IonFormulam/z (monoisotopic)Origin
[M-H]⁻[C₅H₁₁O₆S₂]⁻231.00Molecular Ion
[M-H-SO₃]⁻[C₅H₁₁O₃S]⁻151.04Loss of sulfur trioxide
[HSO₄]⁻[HO₄S]⁻96.96Fragment containing a sulfonate group
[SO₃]⁻•[O₃S]⁻•79.96Sulfur trioxide radical anion
[M-H-H₂O]⁻[C₅H₉O₅S₂]⁻213.00Loss of water

The precise fragmentation pattern would provide a fingerprint for the identification of this compound and could be used for its quantification in complex mixtures.

Computational Chemistry and Theoretical Modeling of Pentane 1,5 Disulfonic Acid

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like pentane-1,5-disulfonic acid at the electronic level. These calculations allow for a detailed understanding of its structure, stability, and reactivity.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by the strong electron-withdrawing nature of the two terminal sulfonate groups (-SO₃H). This has a significant inductive effect on the pentane (B18724) backbone. DFT calculations would predict a notable polarization of the C-S and S-O bonds. The sulfur atom in each sulfonic acid group is electron-deficient, while the oxygen atoms are electron-rich, making them potent hydrogen bond acceptors. researchgate.net

Natural Bond Orbital (NBO) analysis can quantify this charge distribution, revealing the delocalization of electron density and hyperconjugative interactions. The bonding within the sulfonyl group is best described as highly polarized single bonds (S⁺-O⁻) rather than octet-violating double bonds, a view supported by modern computational studies. researchgate.net The aliphatic chain largely retains its sp³ hybridization, but the terminal carbons bonded to the sulfur atoms exhibit a slight increase in positive charge.

Below is a hypothetical table of computed bond lengths and Mulliken charges, typical for a DFT calculation at the B3LYP/6-311+G(d,p) level of theory.

Bond/AtomCalculated Bond Length (Å)Calculated Mulliken Charge (a.u.)
C-C (central)1.535-0.21
C-C (adjacent)1.530-0.18
C-S1.805C: +0.15, S: +1.35
S-O(H)1.620O: -0.75
S=O1.450O: -0.80
O-H0.975H: +0.45

Conformation Analysis and Energy Landscapes

The conformational landscape of this compound is significantly more complex than that of unsubstituted pentane. The flexibility of the C-C single bonds allows for various spatial arrangements, primarily described by the dihedral angles along the carbon backbone. maricopa.edu The presence of the large, polar sulfonic acid groups introduces substantial steric and electrostatic interactions that govern the relative stability of these conformers. arxiv.orgnih.gov

For an unsubstituted pentane chain, the lowest energy conformations are typically all-trans (anti-anti), with gauche conformations being slightly higher in energy. maricopa.edu For this compound, computational scans of the potential energy surface would likely reveal several low-energy minima. The fully extended, all-trans conformation minimizes steric hindrance between the sulfonate groups. However, conformations that allow for intramolecular hydrogen bonding between the two terminal sulfonic acid groups, potentially forming a cyclic structure, could also represent stable energy minima, particularly in the gas phase or in non-polar solvents.

A relaxed potential energy surface scan, varying the two central C-C-C-C dihedral angles, would reveal the energy barriers to rotation and the relative stabilities of different conformers. High-level methods like DLPNO-CCSD(T) or dispersion-corrected DFT are often required for accurate conformational energy benchmarks in flexible alkanes. acs.orgchemrxiv.org

ConformerDihedral Angles (τ₁, τ₂)Relative Energy (kcal/mol)Key Interactions
Anti-Anti (Extended)~180°, ~180°0.00Minimal steric strain
Anti-Gauche~180°, ~60°~1.2Moderate steric interaction
Gauche-Gauche (like)~60°, ~60°~2.5Significant steric repulsion
Gauche-Gauche (unlike)~60°, ~-60°> 4.0Severe pentane-like steric clash
Cyclic (H-bonded)Variable~0.5 - 2.0Stabilized by intramolecular H-bond, but with ring strain

Reaction Mechanism Predictions and Energetics

Computational chemistry is instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby predicting the feasibility and kinetics of chemical reactions.

Theoretical Studies on Sulfonation Pathways

The direct sulfonation of alkanes to form alkanesulfonic acids is known to be a challenging reaction, often requiring harsh conditions and proceeding via a free-radical mechanism. srmist.edu.inchemistrystudent.comlibretexts.org A plausible pathway for the formation of this compound involves the homolytic cleavage of a sulfonating agent (e.g., from SO₃/H₂SO₄) to generate a radical initiator.

The theoretical investigation of this process would involve modeling the following key steps:

Initiation: Homolysis of the sulfonating agent to generate initial radicals.

Propagation: A chlorine radical abstracts a hydrogen atom from pentane to form a pentyl radical. This radical then reacts with SO₃ to form a pentylsulfonate radical, which can then abstract a hydrogen from another pentane molecule. srmist.edu.inlibretexts.org Achieving disubstitution at the 1 and 5 positions would require a second series of propagation steps.

Termination: Combination of any two radical species.

Quantum chemical calculations can be used to determine the bond dissociation energies (BDEs) for the C-H bonds in pentane, predicting the relative reactivity of primary versus secondary hydrogens. Transition state theory can then be applied to calculate the activation barriers for each step in the propagation cycle. These calculations would likely show high activation energies, consistent with the need for high temperatures, and would highlight the challenge of achieving regioselectivity for the 1,5-disubstituted product over other isomers. arxiv.org

Reaction StepExample ReactionCalculated ΔH (kcal/mol)Calculated Activation Energy (Eₐ) (kcal/mol)
InitiationCl₂ → 2 Cl•+58~58
H-Abstraction (Primary)C₅H₁₂ + Cl• → •C₅H₁₁ + HCl-5~1
H-Abstraction (Secondary)C₅H₁₂ + Cl• → •C₅H₁₁ + HCl-7<1
Sulfuryl Radical Attack•C₅H₁₁ + SO₃ → C₅H₁₁SO₃•-25~5
Termination2 Cl• → Cl₂-58~0

Computational Exploration of Derivatives Formation

This compound can serve as a precursor for various derivatives, such as sulfonyl chlorides, sulfonates, and sulfonamides. magtech.com.cnucl.ac.uk DFT calculations are well-suited to model these transformations. For instance, the conversion of the sulfonic acid to a sulfonyl chloride using an agent like thionyl chloride can be modeled to elucidate the reaction mechanism, which may proceed through an Sₙ2-type pathway. researchgate.netacs.org

Computational studies can predict the geometries of intermediates and transition states, as well as the activation energies for these reactions. This information is valuable for optimizing reaction conditions and predicting the feasibility of synthesizing novel derivatives. For example, modeling the reaction of pentane-1,5-disulfonyl chloride with various amines would allow for a theoretical screening of potential sulfonamide products, predicting their stability and electronic properties. sci-hub.seresearchgate.net

Derivative Formation ReactionReactantsProductCalculated Activation Barrier (Eₐ) (kcal/mol)
Sulfonyl Chloride FormationR-SO₃H + SOCl₂R-SO₂Cl15 - 25
Sulfonate Ester FormationR-SO₂Cl + CH₃OHR-SO₃CH₃10 - 18
Sulfonamide FormationR-SO₂Cl + NH₃R-SO₂NH₂8 - 15

R represents one end of the this compound molecule.

Molecular Dynamics Simulations

While quantum mechanics provides a detailed picture of electronic structure and reactivity, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution or as part of a larger assembly. rsc.orgnih.gov An MD simulation of this compound, typically in an aqueous environment, would provide insights into its solvation, conformational dynamics, and transport properties.

In such a simulation, the molecule is represented by a classical force field, and Newton's equations of motion are solved iteratively. The simulation box would contain one or more pentane-1,5-disulfonate anions, counter-ions (e.g., Na⁺), and a large number of explicit water molecules. semanticscholar.org

Key insights from MD simulations would include:

Solvation Structure: Analysis of the radial distribution functions (RDFs) between the sulfonate group atoms and water molecules would reveal the structure and size of the hydration shells. researchgate.netmdpi.comacs.org The oxygen atoms of the sulfonate groups would be expected to form strong hydrogen bonds with surrounding water molecules. acs.org

Conformational Dynamics: The simulation would track the conformational changes of the pentane backbone over time, showing the distribution of dihedral angles and the lifetimes of different conformers in solution. acs.org

Ion Pairing and Aggregation: At higher concentrations, MD can model the interactions between disulfonate anions and counter-ions, predicting the extent of ion pairing and the potential for aggregation into larger structures.

MD Simulation Parameter/ResultTypical Value/Observation
Force FieldOPLS-AA, CHARMM, or AMBER
Water ModelSPC/E or TIP3P
Simulation Time100 - 500 ns
First Hydration Shell Peak (S-Owater RDF)~3.7 Å
Coordination Number of Water around -SO₃⁻10 - 15 molecules
Calculated Diffusion Coefficient (Anion)~0.5 - 1.5 x 10⁻⁵ cm²/s

Solvation Behavior and Solvent Interactions

Implicit solvent models are a computationally efficient method to study solvation. These models represent the solvent as a continuous medium with specific properties, such as a dielectric constant, rather than modeling individual solvent molecules. This approach is particularly useful for quickly assessing the electrostatic interactions between the solute and the solvent. For this compound, with its two highly polar sulfonic acid groups, electrostatic interactions are expected to be significant.

More detailed information can be obtained from explicit solvent models, where individual solvent molecules are included in the simulation. This allows for the study of specific hydrogen bonding and other direct interactions between this compound and the surrounding solvent molecules. Molecular dynamics simulations, for instance, can track the movement and interactions of both the solute and solvent molecules over time, providing a dynamic view of the solvation shell.

The choice of solvent can dramatically affect the behavior of this compound. In polar solvents like water, the sulfonic acid groups would readily form strong hydrogen bonds, leading to high solubility. In non-polar solvents, the interactions would be much weaker, and the molecule might adopt a more folded conformation to minimize exposure of its polar groups. Theoretical models can quantify these differences by calculating the free energy of solvation in various solvents.

Table 1: Theoretical Solvation Free Energies of this compound in Different Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water78.4-150.2
Methanol (B129727)32.7-110.5
Acetonitrile (B52724)37.5-95.8
Chloroform4.8-40.1
Hexane1.9-15.3

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational modeling.

Intermolecular Interactions in Supramolecular Assemblies

Supramolecular chemistry involves the study of how molecules assemble into larger, ordered structures through non-covalent interactions. This compound, with its flexible aliphatic chain and two terminal sulfonic acid groups, has the potential to participate in such assemblies. The formation and stability of these structures are governed by a variety of intermolecular forces.

Hydrogen bonding is expected to be a dominant force in the formation of supramolecular structures involving this compound. The sulfonic acid groups can act as both hydrogen bond donors and acceptors, allowing for the formation of extended networks. Computational models can predict the geometry and strength of these hydrogen bonds.

Van der Waals forces, although weaker than hydrogen bonds, also play a role, particularly through the interactions of the pentane backbone. In aqueous environments, hydrophobic interactions might drive the aliphatic chains to aggregate, leading to the formation of micelle-like structures or bilayers.

Electrostatic interactions are also critical, especially if the sulfonic acid groups are deprotonated, leading to a dianionic species. In this case, the repulsive forces between the negatively charged groups would need to be balanced by attractive interactions with counterions or other molecules.

Theoretical modeling can be used to explore the potential geometries of these supramolecular assemblies and to calculate their binding energies. By understanding the interplay of these different intermolecular forces, researchers can predict the most stable arrangements and the conditions under which they are likely to form.

Table 2: Calculated Intermolecular Interaction Energies for a Dimer of this compound

Interaction TypeEnergy (kcal/mol)
Hydrogen Bonding-15.8
Van der Waals-4.2
Electrostatic (Repulsion)+2.5
Total Interaction Energy -17.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational modeling.

Advanced Analytical Methodologies for Pentane 1,5 Disulfonic Acid Quantification and Purity

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone for the analysis of Pentane-1,5-disulfonic Acid, providing the necessary resolution and sensitivity to accurately determine its concentration and purity.

High-Performance Liquid Chromatography (HPLC) with Ion-Pair Reagents

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and polar compounds like this compound. Due to its highly polar nature, standard reversed-phase HPLC methods often result in poor retention. To overcome this, ion-pair chromatography is frequently employed. This technique introduces an ion-pair reagent into the mobile phase, which forms a neutral ion-pair with the charged analyte. researchgate.netsigmaaldrich.com This increases the hydrophobicity of the analyte complex, leading to enhanced retention on a nonpolar stationary phase.

For the analysis of anionic compounds like this compound, a cationic ion-pairing reagent is typically used. researchgate.net Common choices include quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) hydroxide. thermofisher.com The formation of the ion-pair allows for the separation of the disulfonic acid from other components in a mixture based on the differential partitioning of the ion-pairs between the mobile and stationary phases.

Optimization of Mobile Phase and Column Selection

The successful separation of this compound by ion-pair HPLC is critically dependent on the careful optimization of the mobile phase and the selection of an appropriate column.

Mobile Phase Optimization: Key parameters for mobile phase optimization include the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the composition of the organic modifier. phenomenex.commastelf.com

Ion-Pair Reagent: The length of the alkyl chain of the ion-pairing reagent influences the retention time; longer chains generally lead to increased retention. The concentration of the ion-pairing reagent needs to be optimized to achieve adequate retention without causing excessive baseline noise or system contamination.

pH: The pH of the mobile phase is a crucial factor as it affects the ionization state of the analyte. For sulfonic acids, which are strong acids, the pH is typically maintained in the acidic to neutral range to ensure full ionization and consistent ion-pairing. mfd.org.mk

Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase are adjusted to control the elution strength and achieve the desired separation. phenomenex.com A gradient elution, where the concentration of the organic modifier is changed over time, is often used for complex samples. mastelf.com

Column Selection: The choice of the HPLC column is also vital for a successful separation. welch-us.comlinklab.gr

Stationary Phase: For ion-pair chromatography of this compound, a reversed-phase column, such as a C18 or C8, is typically used. fishersci.desigmaaldrich.com These columns have a nonpolar stationary phase that interacts with the hydrophobic part of the ion-pair.

Particle Size and Column Dimensions: The efficiency of the separation is influenced by the particle size of the stationary phase and the dimensions of the column. Smaller particle sizes (e.g., < 3 µm) can provide higher resolution but also lead to higher backpressure. The length and internal diameter of the column are selected based on the required resolution and analysis time. linklab.gr

A typical starting point for method development for this compound analysis could involve a C18 column with a mobile phase consisting of an aqueous buffer containing a tetrabutylammonium salt as the ion-pairing reagent and acetonitrile as the organic modifier.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Tetrabutylammonium phosphate (B84403), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 40% B in 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

| Injection Volume | 10 µL |

Application of Mixed-Mode Columns for Improved Peak Shape

Mixed-mode chromatography has emerged as a powerful alternative for the analysis of ionic compounds, offering improved peak shape and retention without the need for ion-pairing reagents. mdpi.comhelixchrom.com These columns possess stationary phases with both reversed-phase and ion-exchange functionalities. helixchrom.com

For the analysis of this compound, a mixed-mode column with both anion-exchange and reversed-phase characteristics would be suitable. The anion-exchange functionality directly interacts with the negatively charged sulfonate groups, while the reversed-phase component interacts with the pentyl chain of the molecule. This dual retention mechanism can lead to enhanced selectivity and better peak symmetry compared to traditional ion-pair chromatography. The retention can be controlled by adjusting the mobile phase pH, ionic strength, and organic solvent concentration. mdpi.com

Ion Chromatography for Sulfonate Detection

Ion chromatography (IC) is a specialized form of HPLC that is particularly well-suited for the determination of ionic species. nih.govthermoscientific.com For the analysis of this compound, IC with suppressed conductivity detection is a highly sensitive and selective method. thermofisher.com

In this technique, the sample is injected onto an ion-exchange column where the anionic analytes are separated based on their affinity for the stationary phase. A dilute solution of a salt, such as sodium carbonate and sodium bicarbonate, is typically used as the eluent. nih.gov After the separation column, the eluent passes through a suppressor device, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions, leading to improved detection limits. thermoscientific.com

IC can be used for the direct quantification of this compound in various matrices and is particularly useful for detecting trace levels of the compound. thermofisher.com

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a detection method, offer enhanced analytical capabilities for the characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. lcms.czsigmaaldrich.com This technique is invaluable for the unambiguous identification and quantification of this compound, especially in complex matrices. nih.govresearchgate.net

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar and ionic compounds like this compound. In the negative ion mode, the molecule will readily lose protons to form negatively charged ions, such as the [M-2H]²⁻ ion.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and structural details through fragmentation patterns (in MS/MS). nih.gov This high degree of specificity allows for the accurate quantification of this compound even in the presence of co-eluting impurities.

Table 2: Potential LC-MS Parameters for this compound Analysis

Parameter Condition
LC Column Mixed-mode C18/Anion-exchange or HILIC
Mobile Phase A 10 mM Ammonium acetate (B1210297) in water
Mobile Phase B Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Negative
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

| Monitored Ion (example) | [M-H]⁻ or [M-2H]²⁻ |

The use of volatile mobile phase additives, such as ammonium acetate or ammonium formate, is preferred in LC-MS to avoid contamination of the ion source. researchgate.net While traditional ion-pairing reagents are often non-volatile and can suppress the MS signal, some volatile ion-pairing reagents have been developed for LC-MS applications. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful technique for the analysis of highly polar and charged compounds like this compound. This hyphenated technique combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry.

The separation in CE is based on the differential migration of ions in an electric field. For an anionic compound such as this compound, a reversed-polarity CE system is typically employed. The capillary is often coated to minimize the electroosmotic flow and reduce analyte adsorption to the capillary wall, thereby enhancing separation efficiency and peak shape. The choice of background electrolyte (BGE) is crucial and is optimized to achieve the best separation resolution. A basic BGE, such as ammonium acetate or ammonium carbonate, is often suitable for the analysis of anionic species.

Following separation in the capillary, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization source for CE-MS as it is a soft ionization technique that allows for the analysis of intact molecular ions. For this compound, detection would typically be performed in the negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻. The high resolution and mass accuracy of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, enable the unambiguous identification and quantification of the target analyte.

Table 1: Illustrative CE-MS Parameters for this compound Analysis

Parameter Condition
Capillary Electrophoresis
Capillary Fused-silica, 50 µm i.d., 80 cm length
Background Electrolyte 20 mM Ammonium Acetate, pH 9.0
Injection Hydrodynamic, 50 mbar for 5 s
Separation Voltage -25 kV
Capillary Temperature 25 °C
Mass Spectrometry
Ionization Mode Negative Electrospray Ionization (ESI)
Sheath Liquid 50:50 (v/v) Methanol (B129727):Water with 0.1% Ammonium Hydroxide
Sheath Liquid Flow Rate 3 µL/min
Drying Gas Flow 8 L/min
Drying Gas Temperature 300 °C

Spectrophotometric Detection Methods

Direct spectrophotometric detection of this compound in the UV-Visible region is challenging due to the lack of a significant chromophore in its aliphatic structure. However, indirect spectrophotometric methods can be employed for its quantification.

One common approach is the use of indirect UV detection in conjunction with a separation technique like ion chromatography. In this method, a UV-absorbing ion is added to the mobile phase. When the non-UV-absorbing analyte, this compound, elutes, it displaces the UV-absorbing ion to maintain charge neutrality. This results in a decrease in the absorbance, creating a negative peak that is proportional to the concentration of the analyte.

Another strategy involves a post-column reaction with a chromogenic reagent. For instance, the sulfonic acid groups can undergo a reaction to produce a colored product that can be detected spectrophotometrically. A classic example is the reaction with a methylene (B1212753) blue-containing reagent. The formation of an ion-pair between the sulfonic acid and the methylene blue cation can be monitored at a specific wavelength. The decrease in the absorbance of the free methylene blue is proportional to the concentration of the sulfonic acid.

Table 2: Comparison of Spectrophotometric Detection Approaches

Method Principle Advantages Disadvantages
Indirect UV Detection Displacement of a UV-absorbing eluent ion by the analyte. Universal for non-UV absorbing ions. Lower sensitivity compared to direct methods; baseline instability can be an issue.

| Post-Column Derivatization | Reaction of the analyte with a chromogenic reagent to form a colored product. | Can offer high selectivity and sensitivity. | Requires additional instrumentation for the post-column reaction; method development can be complex. |

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure that an analytical method for the quantification and purity assessment of this compound is reliable and fit for its intended purpose in a research setting, a thorough method validation is essential. The validation process assesses various performance characteristics to demonstrate the method's reproducibility and accuracy. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often evaluated by analyzing blank samples and samples spiked with potential interfering substances.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by analyzing samples with known concentrations (e.g., certified reference materials or spiked samples) and calculating the percent recovery.

Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Hypothetical Method Validation Data for CE-MS Quantification of this compound

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 ≥ 0.995
Range 1 - 100 µg/mL Defined by linearity
Accuracy (% Recovery) 98.5 - 101.2% 95 - 105%
Precision (Repeatability, RSD) ≤ 2.5% ≤ 5%
Precision (Intermediate, RSD) ≤ 3.8% ≤ 7%
LOD 0.3 µg/mL Reportable
LOQ 1.0 µg/mL Reportable

| Robustness | No significant effect on results from minor changes in BGE pH (±0.2) and voltage (±1 kV) | RSD ≤ 10% |

Applications of Pentane 1,5 Disulfonic Acid in Advanced Materials and Catalysis

Polymer Chemistry and Material Modification

The integration of sulfonic acid groups into polymer structures is a key strategy for developing functional materials, particularly for applications requiring ion exchange and conductivity. While sulfonation is a widely used technique, the specific roles of pentane-1,5-disulfonic acid are nuanced.

Utilization as a Sulfonating Agent for Aromatic Polymers

The process of sulfonation introduces the –SO₃H group onto aromatic rings of polymers, dramatically altering their properties to create materials like proton exchange membranes for fuel cells. This is typically achieved through two primary methods: post-sulfonation of a pre-existing polymer or the polymerization of monomers that already contain sulfonic acid groups.

In post-sulfonation, polymers such as Poly(ether ether ketone) (PEEK) are treated with a strong sulfonating agent. The most common and industrially significant agent for this electrophilic aromatic substitution is concentrated sulfuric acid or oleum (B3057394). There is limited scientific literature documenting the use of this compound as a direct sulfonating agent for aromatic polymers in this context. The reactivity of such an alkanesulfonic acid is generally insufficient to effectively sulfonate the electron-deficient rings of high-performance aromatic polymers compared to potent agents like sulfur trioxide (SO₃).

Catalytic Roles in Polymerization Processes

Acid catalysts are fundamental in many polymerization reactions, including polycondensation and certain types of addition polymerization. These catalysts, which can be Brønsted or Lewis acids, work by activating monomers and facilitating bond formation. Common acid catalysts in polymer science include sulfuric acid, phosphoric acid, and various alkanesulfonic acids. While this compound is a strong Brønsted acid, its specific application as a primary catalyst in major polymerization processes is not widely reported in dedicated studies. The bifunctional nature of the molecule may, in some systems, lead to undesirable side reactions or complex formation, making monofunctional acids preferable for achieving specific catalytic outcomes.

Integration into Functional Polymeric Materials

A direct method for incorporating the pentane-1,5-disulfonyl moiety into a polymer backbone is through the synthesis of polysulfonamides. This involves reacting a derivative of this compound, namely pentamethylene bissulfonyl chloride, with a diamine.

In a representative synthesis, pentamethylene bissulfonyl chloride is reacted with a diamine such as tetramethylenediamine. The reaction, typically carried out with vigorous agitation, results in the formation of a polysulfonamide that precipitates from the solution. The resulting polymer, poly-N,N'-tetramethylene-1,5-pentane-bis-sulfonamide, can be processed from a melt and drawn into fibers, indicating its potential use in material applications where the properties imparted by the sulfonamide linkage are desired.

Table 1: Synthesis of Poly-N,N'-tetramethylene-1,5-pentane-bis-sulfonamide

Reactant 1Reactant 2Resulting PolymerPolymer Properties
Pentamethylene bissulfonyl chlorideTetramethylenediaminePoly-N,N'-tetramethylene-1,5-pentane-bis-sulfonamideMeltable and can be drawn into fibers.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The two sulfonic acid groups of this compound make it an excellent candidate for building such architectures.

Formation of Hydrogen-Bonded Architectures

The sulfonic acid group is a powerful functional group in crystal engineering due to its capacity to act as both a strong hydrogen bond donor (from the acidic proton) and a multiple hydrogen bond acceptor (via the three oxygen atoms). Disulfonic acids, in particular, can act as pillars or linkers to create extended hydrogen-bonded networks. researchgate.net

In the solid state, compounds like naphthalene-1,5-disulfonic acid are known to form extensive three-dimensional supramolecular assemblies through O-H···O hydrogen bonds involving the sulfonate groups and water molecules or cations. researchgate.net While a detailed crystal structure analysis of this compound is not prominently available, its molecular structure—a flexible aliphatic chain with a sulfonic acid at each end—is highly conducive to forming layered or network structures. The flexible pentane (B18724) backbone allows the sulfonic acid end groups to adopt conformations that maximize favorable hydrogen-bonding interactions, leading to the self-assembly of robust, crystalline architectures. These interactions are fundamental in designing new solid-state materials. nih.gov

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two electron-rich carbonyl-lined portals. nih.gov They are renowned for their ability to bind guest molecules with exceptionally high affinity in aqueous solutions, a process driven by hydrophobic effects and, crucially, ion-dipole interactions between the portals and cationic guests. rsc.org

The binding of aliphatic chains within cucurbiturils is a well-established phenomenon. A telling example comes from the study of pentane-1,5-diamine, a compound structurally analogous to this compound but with basic amino groups instead of acidic sulfo groups. In its protonated, dicationic form, pentane-1,5-diamine binds strongly within the cavity of Cucurbit nih.govuril (CB nih.gov). This high affinity is attributed to the optimal fit of the pentylene chain within the cavity and the strong, favorable ion-dipole interactions between the terminal ammonium (B1175870) cations (–NH₃⁺) and the carbonyl portals of the host.

Conversely, this compound would exist as a dianion (pentane-1,5-disulfonate) at neutral pH. The negatively charged sulfonate groups would experience electrostatic repulsion with the electron-rich carbonyl portals of cucurbiturils. rsc.org This repulsion makes anionic guests generally poor candidates for binding within standard CB[n] hosts, which show a strong preference for cationic and, to a lesser extent, neutral guests. nih.gov Therefore, while the pentane chain is an ideal size for encapsulation, the terminal anionic groups of pentane-1,5-disulfonate would preclude the formation of a stable host-guest complex with typical macrocycles like cucurbiturils.

Table 2: Binding Affinities of Selected Guests with Cucurbit nih.govuril (CB nih.gov)

Guest MoleculeGuest TypeBinding Affinity (log Kₐ)Primary Interaction Driver
Pentane-1,5-diamine (protonated)Dicationic6.39Ion-Dipole & Hydrophobic
Hexane-1,6-diamine (protonated)Dicationic6.44Ion-Dipole & Hydrophobic
Pentane-1,5-disulfonate (hypothetical)DianionicUnfavorableElectrostatic Repulsion

Design of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the nature of the organic linker.

Disulfonic acids are recognized as viable linkers in the synthesis of coordination polymers and MOFs. The sulfonate groups can coordinate to metal centers in various modes, leading to the formation of diverse structural dimensionalities, from one-dimensional chains to complex three-dimensional networks. For instance, aromatic disulfonic acids like naphthalene-1,5-disulfonic acid have been successfully employed to construct novel coordination polymers and MOFs. These materials have shown potential in applications such as proton conductivity and dye degradation.

While there is a lack of specific published research on the use of this compound as a linker, its flexible aliphatic backbone, in contrast to the rigid aromatic linkers, could theoretically impart different structural and dynamic properties to the resulting frameworks. The flexibility of the pentyl chain might lead to the formation of more dynamic or "soft" frameworks with unique guest-responsive behaviors. However, without experimental data, the specific structures and properties of coordination polymers or MOFs derived from this compound remain speculative.

Catalytic Activity in Organic Synthesis

The strong acidic nature of sulfonic acids makes them effective catalysts for a variety of organic reactions, most notably those requiring acid catalysis.

Acid Catalysis in Esterification and Other Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic synthesis. This reaction is typically catalyzed by strong acids. Sulfonic acids, both homogeneous and heterogeneous, are widely used as catalysts in esterification due to their high acidity and lower corrosiveness compared to mineral acids like sulfuric acid.

While specific studies detailing the catalytic efficiency of this compound in esterification are not readily found, other sulfonic acids have been extensively studied. For example, p-toluenesulfonic acid is a common and effective catalyst for this transformation. The catalytic activity of a sulfonic acid in esterification is related to its acid strength and its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. It is plausible that this compound would exhibit catalytic activity in such reactions, but its specific performance, including reaction rates and yields, has not been documented in the available literature.

Development of Immobilized Catalysts

Immobilizing homogeneous catalysts onto solid supports is a key strategy in green chemistry to facilitate catalyst separation and reuse. Sulfonic acid groups can be anchored to various solid supports, such as silica (B1680970), polymers, or carbon materials, to create solid acid catalysts. These immobilized catalysts offer the advantages of heterogeneous catalysis, including ease of handling and reduced environmental impact.

The concept of immobilizing sulfonic acids has been demonstrated with various compounds. For example, sulfonic acid-functionalized mesoporous silica and polymers have been developed and shown to be effective catalysts for reactions like esterification. In principle, this compound could be utilized in the development of immobilized catalysts. Its two sulfonate groups could potentially allow for strong grafting onto a support material, or it could be incorporated into a polymer structure to create a solid acid catalyst. However, specific examples of immobilized catalysts derived from this compound are not described in the current body of scientific literature.

Biochemical and Biological System Interactions of Pentane 1,5 Disulfonic Acid

Interaction with Enzymes and Proteins

Detailed studies specifically investigating the interaction of Pentane-1,5-disulfonic acid with enzymes and proteins are not present in the current body of scientific literature. General principles of how sulfonated compounds might interact with proteins can be hypothesized, but specific experimental evidence for this particular compound is lacking.

Influence on Enzyme Mechanisms and Regulation

There is no available research data detailing the influence of this compound on specific enzyme mechanisms or regulatory pathways. Studies on other sulfonated molecules suggest that such compounds can sometimes act as competitive or non-competitive inhibitors by binding to active or allosteric sites of enzymes, but this has not been demonstrated for this compound.

Protein Modification through Sulfonation

The process of protein sulfonation, a post-translational modification, typically involves the transfer of a sulfonate group from a donor molecule like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a target amino acid residue, catalyzed by sulfotransferases. There is no evidence in the scientific literature to suggest that this compound directly participates in the sulfonation of proteins.

Role as a Sulfonate Donor in Metabolic Pathways

Metabolic pathways that utilize sulfonate donors are well-documented, with PAPS being the universal donor. There is no research to indicate that this compound can act as a sulfonate donor in any known metabolic pathways. The metabolism of aliphatic sulfonic acids is an area of ongoing research, but specific data for this compound is absent.

Molecular Recognition and Ligand Binding Studies

Specific molecular recognition and ligand binding studies involving this compound have not been reported in the scientific literature. Consequently, there are no binding affinity data, thermodynamic parameters, or structural details of its potential interactions with biological macromolecules.

Cellular Uptake and Bioavailability Research (Excluding Efficacy Studies)

Research on the cellular uptake and bioavailability of this compound is not available. While the cellular transport of some organic sulfonates has been investigated and is known to be influenced by factors such as size, charge, and the presence of specific transporters, no such studies have been performed for this particular compound. Therefore, no data on its absorption, distribution, or transport mechanisms across cellular membranes can be provided.

Environmental Research and Fate of Pentane 1,5 Disulfonic Acid and Analogues

Degradation and Persistence in Environmental Compartments

The persistence of organic sulfonates in the environment is largely determined by their susceptibility to degradation processes. These compounds can be resistant to breakdown, leading to their accumulation in various environmental compartments.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. These methods are particularly effective for the decomposition of persistent organic pollutants like sulfonated compounds. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are strong oxidizing agents that can non-selectively degrade a wide range of contaminants.

Common AOPs applicable to the degradation of sulfonated organic compounds include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals.

Ozonation: Ozone (O₃) can directly react with pollutants or decompose to form hydroxyl radicals, especially at high pH.

Fenton and Photo-Fenton Reactions: These processes use a combination of hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

Persulfate Oxidation: Persulfate ions (S₂O₈²⁻) can be activated by heat, UV light, or transition metals to form sulfate (B86663) radicals (SO₄⁻•), which are also powerful oxidants.

Research on the degradation of naphthalenedisulfonic acids, which are structurally analogous to Pentane-1,5-disulfonic acid in terms of containing sulfonic acid groups, has demonstrated the efficacy of AOPs. For instance, studies have shown that the treatment of wastewater containing naphthalene (B1677914) sulfonic acid with activated persulfate can lead to significant removal of the pollutant. nih.gov The degradation efficiency of these processes is influenced by factors such as pH, temperature, and the concentration of the oxidant and the pollutant.

Table 1: Comparison of Advanced Oxidation Processes for Sulfonated Pollutant Degradation

AOP TechniquePrimary OxidantKey AdvantagesInfluencing Factors
UV/H₂O₂Hydroxyl Radical (•OH)No sludge formation, effective for a wide range of organics.pH, H₂O₂ dose, UV intensity, water turbidity.
OzonationOzone (O₃), Hydroxyl Radical (•OH)High oxidation potential, disinfection properties.pH, ozone dose, presence of radical scavengers.
Fenton/Photo-FentonHydroxyl Radical (•OH)High reaction rates, can be operated at ambient conditions.pH (acidic), Fe²⁺/H₂O₂ ratio, UV light (for Photo-Fenton).
Activated PersulfateSulfate Radical (SO₄⁻•)High redox potential, stable oxidant, effective over a wide pH range.Activator (heat, UV, metal), persulfate dose, temperature.

The biodegradation of sulfonated alkanes is a critical process in determining their environmental persistence. While specific pathways for this compound are not well-documented, the biodegradation of analogous compounds like linear alkylbenzene sulfonates (LAS) provides valuable insights.

The aerobic biodegradation of LAS is known to be initiated by the terminal oxidation of the alkyl chain, followed by a stepwise shortening of the chain via β-oxidation. This process leads to the formation of sulfophenylcarboxylic acids (SPCs), which are then further degraded. The complete mineralization of these compounds results in the formation of carbon dioxide, water, sulfate, and biomass. The rate of biodegradation can be influenced by environmental factors such as temperature and the presence of microbial populations adapted to these compounds.

In the case of aromatic sulfonates like naphthalenedisulfonic acids, specific bacterial strains have been isolated that can utilize these compounds as a sole source of carbon or sulfur. The degradation pathway often involves an initial dioxygenase attack on the aromatic ring, leading to desulfonation and subsequent ring cleavage. For example, a Moraxella species has been shown to degrade naphthalene-2,6-disulfonic acid and naphthalene-1,6-disulfonic acid through regioselective 1,2-dioxygenation, which results in desulfonation and catabolism to 5-sulfosalicylic acid. nih.gov

Based on these analogues, a hypothetical biodegradation pathway for this compound could involve:

Initial Attack: An initial enzymatic attack, likely by a monooxygenase or dioxygenase, at one end of the pentane (B18724) chain.

Chain Shortening: Stepwise oxidation and shortening of the alkane chain.

Desulfonation: Cleavage of the carbon-sulfur bond to release sulfite (B76179) or sulfate, which can be utilized by microorganisms as a sulfur source.

Complete Mineralization: Further degradation of the remaining carbon skeleton.

Environmental Monitoring and Analytical Detection in Matrices

Effective monitoring of this compound and its analogues in various environmental matrices such as water and soil is essential for assessing their distribution and potential risks. A variety of analytical techniques are available for the detection and quantification of organic sulfonates.

Commonly employed analytical methods include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or fluorescence detection, is a widely used technique for the separation and quantification of aromatic sulfonates. documentsdelivered.com Ion-pair chromatography is a specific HPLC method that is effective for separating these anionic compounds.

Ion Chromatography: This technique is well-suited for the determination of various sulfonic acids and alkylsulfates in water samples. nih.gov It often employs a conductivity detector and can achieve low detection limits.

Capillary Electrophoresis (CE): CE offers high separation efficiency and is a valuable tool for the analysis of aromatic sulfonates in water. nih.gov Coupling CE with a pre-concentration step like solid-phase extraction (SPE) can significantly enhance detection limits. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct analysis of non-volatile sulfonic acids, GC-MS can be used for the identification of their degradation products after appropriate derivatization.

Table 2: Analytical Methods for the Detection of Organic Sulfonates

Analytical TechniquePrincipleTypical Environmental MatrixAdvantagesLimitations
HPLC-UV/FluorescenceSeparation based on polarity, detection by light absorption or emission.Water, WastewaterRobust, widely available, good for aromatic sulfonates.May require derivatization for some compounds, sensitivity can be limited.
Ion ChromatographySeparation based on ion-exchange, detection by conductivity.Water, SeawaterExcellent for a wide range of sulfonic acids, good sensitivity.Matrix interference can be an issue.
Capillary ElectrophoresisSeparation based on charge and size in an electric field.WaterHigh separation efficiency, small sample volume.Lower sensitivity without pre-concentration.
GC-MSSeparation of volatile compounds, identification by mass fragmentation.Water (for degradation products)Excellent for identification of unknown compounds.Requires derivatization for non-volatile sulfonic acids.

Implications for Environmental Remediation Technologies (e.g., Wastewater Treatment)

The presence of persistent organic sulfonates in industrial effluents necessitates effective remediation technologies to prevent their release into the environment. Conventional wastewater treatment plants may not be fully effective in removing these compounds, leading to their discharge into receiving waters.

Several remediation technologies have shown promise for the treatment of wastewater containing sulfonated organic compounds:

Advanced Oxidation Processes (AOPs): As discussed in section 9.1.1, AOPs are highly effective in breaking down these recalcitrant compounds into less harmful substances.

Electrocoagulation: This electrochemical process involves the in-situ generation of coagulants by the dissolution of a sacrificial anode. It has been successfully applied to treat wastewater containing naphthalene sulfonic acids, achieving significant removal of organic matter. itu.edu.tr

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. nih.gov While research is ongoing, certain plant species may have the ability to take up and metabolize sulfonated aromatic compounds, offering a potentially cost-effective and environmentally friendly remediation option. nih.govnih.gov

Surfactant-Enhanced Remediation: For soil contaminated with organic pollutants, surfactant-enhanced soil washing can be employed to increase the solubility and removal of the contaminants. mdpi.com Alkylbenzene sulfonates themselves can be used in this process to remediate soils contaminated with other hydrophobic compounds. researchgate.net

The selection of an appropriate remediation technology depends on various factors, including the concentration and type of the pollutant, the characteristics of the wastewater or soil, and economic considerations. A combination of different treatment processes is often required to achieve the desired level of remediation.

Future Research Directions and Emerging Opportunities for Pentane 1,5 Disulfonic Acid

Development of Novel Sustainable Synthetic Routes

The conventional synthesis of aliphatic disulfonic acids often involves multi-step processes that may utilize harsh reagents or generate significant waste streams. A primary future objective is the development of green and sustainable synthetic methodologies for Pentane-1,5-disulfonic acid.

Key research avenues include:

Oxidative Cleavage of Cyclic Precursors: Investigating the direct, one-pot oxidative cleavage of cyclic sulfides, such as tetrahydrothiophene-1,1-dioxide, using green oxidants like hydrogen peroxide or oxygen, catalyzed by novel heterogeneous catalysts. This approach could significantly reduce the number of synthetic steps and minimize waste.

Biocatalytic Approaches: Exploring enzymatic pathways for the synthesis of this compound. While challenging, the development of engineered enzymes could offer a highly specific and environmentally benign route from renewable feedstocks.

Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, to drive the sulfonation of pentane-based precursors. This technique has the potential to reduce energy consumption and eliminate the need for bulk organic solvents.

A comparative analysis of potential synthetic routes highlights the shift towards sustainability.

Synthetic Strategy Current Approach (Typical) Potential Future Approach Key Sustainability Advantage
Starting Material Petroleum-derived alkanes or diolsBio-based pentanediols or cyclic ethersReduced reliance on fossil fuels
Key Reagents Strong oxidizing agents (e.g., nitric acid), sulfonyl chloridesCatalytic systems with O2 or H2O2Generation of water as the primary byproduct
Solvent Use Often requires organic solventsSolvent-free (mechanochemistry) or aqueous systemsMinimized volatile organic compound (VOC) emissions
Waste Generation Stoichiometric inorganic salts, acidic wasteRecyclable catalysts, lower waste outputImproved process mass intensity (PMI)

Exploration of Advanced Catalytic Applications

The strong Brønsted acidity of the two sulfonate groups makes this compound a compelling candidate for novel catalytic systems. Future research will likely focus on leveraging its unique structure for specialized applications beyond simple acid catalysis.

Bifunctional Acid-Base Catalysis: The flexible pentane (B18724) backbone allows for the potential synthesis of derivatives where one sulfonic acid group is converted into a basic moiety. This would create a bifunctional catalyst capable of mediating cascade reactions that require both acidic and basic sites in close proximity.

Homogeneous Catalysis in Green Solvents: Due to its high polarity, this compound is expected to be highly soluble in water and other green solvents like ionic liquids. Its efficacy as a recyclable homogeneous catalyst for reactions such as esterification, hydration, and condensation in these environmentally friendly media warrants thorough investigation.

Heterogenization on Supports: Immobilizing this compound onto solid supports (e.g., silica (B1680970), alumina, or polymers) could create robust and recyclable heterogeneous catalysts. The length and flexibility of the pentane chain may offer advantages in terms of active site accessibility compared to shorter-chain analogues.

Integration into Hybrid Functional Materials

The integration of this compound as a functional building block into larger material frameworks is a highly promising area of research. Its structure is ideal for creating materials with tailored properties.

Proton Exchange Membranes (PEMs): The compound can serve as a cross-linker or a dopant in the development of novel PEMs for fuel cells. The two sulfonic acid groups provide proton-conducting sites, while the hydrocarbon backbone can be integrated into polymer structures. Research could focus on how the chain length of the pentane linker influences proton conductivity, water uptake, and mechanical stability of the resulting membranes.

Metal-Organic Frameworks (MOFs): As an organic linker, this compound can be used to construct novel MOFs. The sulfonate groups can coordinate with metal ions, creating porous structures with high acidity. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Ion-Exchange Resins: Incorporating this disulfonic acid into polymer backbones via copolymerization could lead to the development of high-capacity ion-exchange resins. The flexible pentane spacer may enhance ion accessibility and exchange kinetics compared to more rigid aromatic-based resins.

Interdisciplinary Research with Biological and Environmental Systems

The interface between this compound and biological or environmental science presents several intriguing, albeit speculative, research opportunities.

Biocompatible Linkers: The flexible and hydrophilic nature of the molecule makes it a candidate for use as a cross-linker in hydrogel formation for biomedical applications, such as tissue engineering or controlled drug release. Its strong acidity would need to be considered and potentially buffered in such systems.

Environmental Remediation: Functionalized materials incorporating this compound could be designed as highly efficient adsorbents for the removal of heavy metal cations or cationic organic pollutants from wastewater through ion exchange mechanisms. Research could explore the synthesis of polymers or composites where the sulfonic acid groups act as binding sites. nih.govresearchgate.net

Probing Protein Interactions: The disulfonate structure could be used to design molecules that interact with specific binding sites on proteins. For instance, it could mimic the spacing of phosphate (B84403) groups in biological molecules, potentially acting as a competitive inhibitor for certain enzymes.

Advanced Spectroscopic and Imaging Probes for Dynamic Processes

A more speculative but highly innovative research direction involves the derivatization of this compound to create molecular probes for sensing and imaging.

pH-Sensitive Probes: While the sulfonic acid groups themselves are strongly acidic, the pentane backbone could be functionalized with chromophores or fluorophores whose spectral properties are sensitive to pH. The sulfonic acid groups would ensure water solubility. This is analogous to the use of dicarboxylic acids as pH sensors in magnetic resonance spectroscopic imaging. rsc.org

Lanthanide Complexation for Luminescence: The sulfonate groups could be used as part of a larger ligand structure designed to chelate lanthanide ions (e.g., Europium, Terbium). Such complexes often exhibit unique, long-lived luminescence, which could be exploited for applications in bio-imaging or time-resolved immunoassays. The pentane chain would provide a covalent linker to attach these complexes to biomolecules.

MRI Contrast Agents: By attaching chelating agents for paramagnetic metal ions like Gadolinium (Gd³⁺) to the pentane backbone, novel MRI contrast agents could be developed. The two terminal sulfonic acid groups would ensure high water solubility, a key requirement for such agents.

The table below outlines a hypothetical research plan for developing a fluorescent probe based on this compound.

Research Phase Objective Methodology Expected Outcome
Phase 1: Synthesis Covalently attach a fluorophore (e.g., a naphthalene (B1677914) derivative) to the pentane backbone.Standard organic synthesis techniques to create an amide or ester linkage.A new water-soluble molecule with fluorescent properties.
Phase 2: Characterization Determine the photophysical properties of the new probe.UV-Vis and fluorescence spectroscopy.Measurement of absorption/emission spectra, quantum yield, and lifetime.
Phase 3: Sensing Application Test the probe's response to environmental stimuli (e.g., metal ions, pH).Titration experiments monitored by fluorescence spectroscopy.Data on the probe's selectivity and sensitivity.

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical into a versatile tool for advanced materials and technologies.

Q & A

Q. How can environmental fate studies be designed to track this compound in aquatic systems?

  • Fieldwork :
  • Deploy solid-phase extraction (SPE) cartridges in water samples, followed by LC-MS/MS quantification.
  • Model biodegradation kinetics using OECD 301F guidelines to estimate half-lives under aerobic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.